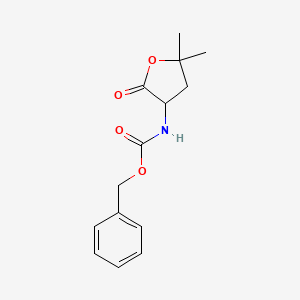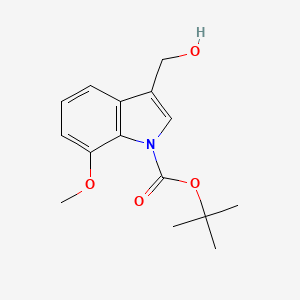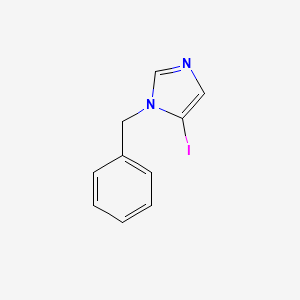
1-苄基-5-碘咪唑
描述
1-Benzyl-5-iodoimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a benzyl group at the first position and an iodine atom at the fifth position makes this compound unique. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
1-Benzyl-5-iodoimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
1-Benzyl-5-iodoimidazole primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme plays a crucial role in the cyclization of N-terminal glutamine residues into pyroglutamate, a modification that can influence the stability and biological activity of proteins.
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely that it impacts the processing of proteins that undergo n-terminal glutamine cyclization . The downstream effects of this could be wide-ranging, given the diverse roles of such proteins in cellular function.
Result of Action
Given its target, it is likely that the compound could influence the function of proteins that undergo N-terminal glutamine cyclization . This could potentially have wide-ranging effects on cellular function, depending on the specific proteins affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 1-Benzyl-5-iodoimidazole interacts with its target and exerts its effects
生化分析
Biochemical Properties
1-Benzyl-5-iodoimidazole plays a crucial role in various biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Benzyl-5-iodoimidazole has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
1-Benzyl-5-iodoimidazole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Benzyl-5-iodoimidazole can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Additionally, the compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-5-iodoimidazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 1-Benzyl-5-iodoimidazole can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-iodoimidazole can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature and pH. Over time, 1-Benzyl-5-iodoimidazole may degrade into other products, which can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-iodoimidazole in animal models can vary with different dosages. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the compound can exert more pronounced biological effects, including potential therapeutic benefits . At high doses, 1-Benzyl-5-iodoimidazole may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
1-Benzyl-5-iodoimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-Benzyl-5-iodoimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and its distribution can be influenced by factors such as lipophilicity and molecular size . Once inside the cells, 1-Benzyl-5-iodoimidazole can localize to specific cellular compartments, where it can exert its biological effects.
Subcellular Localization
1-Benzyl-5-iodoimidazole exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Benzyl-5-iodoimidazole may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-iodoimidazole can be synthesized through various methods. One common approach involves the iodination of 1-benzylimidazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-5-iodoimidazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Benzyl-5-iodoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazolones or other oxidized derivatives.
Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1-benzyl-5-azidoimidazole, 1-benzyl-5-thiocyanatoimidazole, etc.
Oxidation Reactions: Products include 1-benzylimidazolone.
Reduction Reactions: Products include 1-methyl-5-iodoimidazole.
相似化合物的比较
- 1-Benzyl-2-iodoimidazole
- 1-Benzyl-4-iodoimidazole
- 1-Benzyl-5-bromoimidazole
Comparison: 1-Benzyl-5-iodoimidazole is unique due to the specific positioning of the iodine atom at the fifth position, which can influence its reactivity and biological activity. Compared to its analogs with iodine at different positions, it may exhibit different binding affinities and selectivities in biological systems. The presence of the benzyl group also distinguishes it from other imidazole derivatives, contributing to its unique chemical and physical properties.
属性
IUPAC Name |
1-benzyl-5-iodoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFISVVTYNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


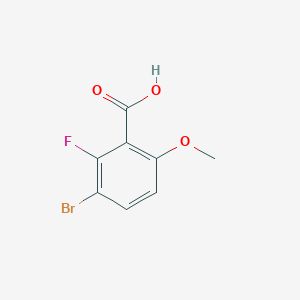
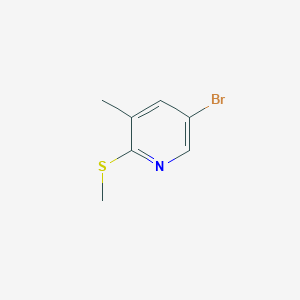
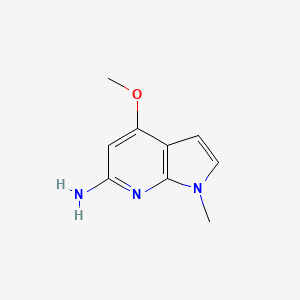
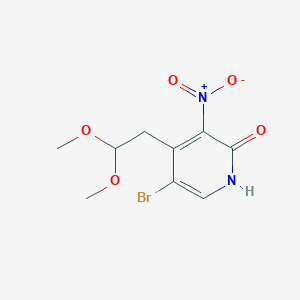
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
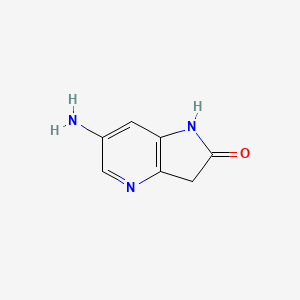
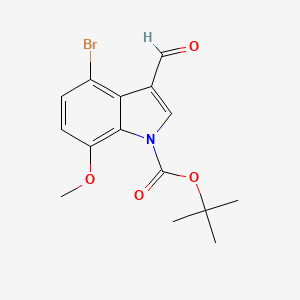
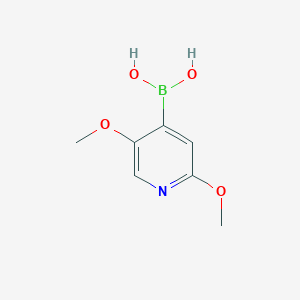
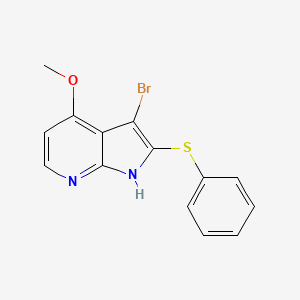
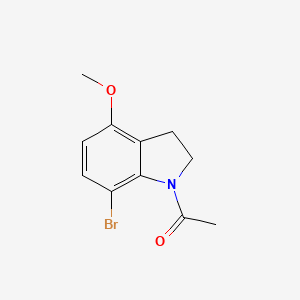
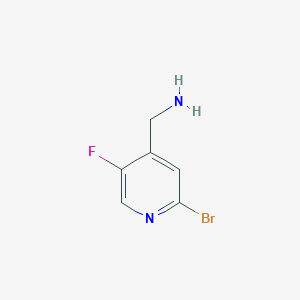
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)
